1,9-Nonanediamine, N,N,N',N'-tetramethyl-
Overview
Description
1,9-Nonanediamine, N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C13H30N2. It is a derivative of 1,9-Nonanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Nonanediamine, N,N,N’,N’-tetramethyl- can be synthesized through the methylation of 1,9-Nonanediamine. The process involves the reaction of 1,9-Nonanediamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
Starting Material: 1,9-Nonanediamine
Methylating Agent: Methyl iodide or dimethyl sulfate
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the methylation is complete.
Industrial Production Methods
In industrial settings, the production of 1,9-Nonanediamine, N,N,N’,N’-tetramethyl- follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,9-Nonanediamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically carried out in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; reactions are conducted in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: N-alkyl or N-aryl derivatives
Scientific Research Applications
1,9-Nonanediamine, N,N,N’,N’-tetramethyl- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,9-Nonanediamine, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It can also participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of proteins.
Comparison with Similar Compounds
Similar Compounds
1,9-Nonanediamine: The parent compound without methyl groups on the nitrogen atoms.
N,N,N’,N’-Tetramethylethylenediamine: A shorter-chain analogue with similar methylation on the nitrogen atoms.
N,N-Dimethyldiaminopropane: Another diamine with methyl groups on the nitrogen atoms but with a shorter carbon chain.
Uniqueness
1,9-Nonanediamine, N,N,N’,N’-tetramethyl- is unique due to its longer carbon chain and the presence of four methyl groups on the nitrogen atoms. This structure imparts specific steric and electronic properties, making it suitable for specialized applications in organic synthesis and catalysis.
Properties
IUPAC Name |
N,N,N',N'-tetramethylnonane-1,9-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N2/c1-14(2)12-10-8-6-5-7-9-11-13-15(3)4/h5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKNKRABFBYDOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626799 | |
Record name | N~1~,N~1~,N~9~,N~9~-Tetramethylnonane-1,9-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61134-87-0 | |
Record name | N~1~,N~1~,N~9~,N~9~-Tetramethylnonane-1,9-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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